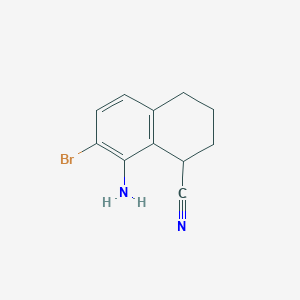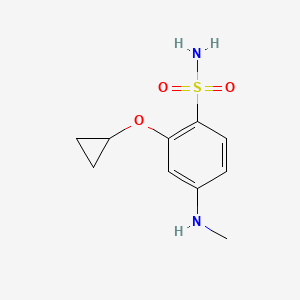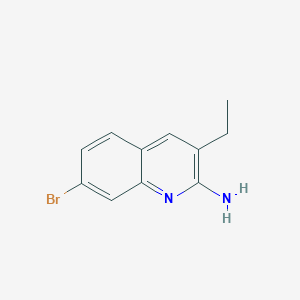
3-Fluoro-5-iodopicolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-iodopicolinaldehyde is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of both fluorine and iodine atoms attached to a pyridine ring, along with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodopicolinaldehyde typically involves multi-step reactions starting from commercially available precursors One common method includes the halogenation of picolinaldehyde derivativesThe iodination step can be performed using iodine monochloride or N-iodosuccinimide under controlled conditions to ensure selective halogenation at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
3-Fluoro-5-iodopicolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (fluorine and iodine) can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-Fluoro-5-iodopicolinic acid.
Reduction: 3-Fluoro-5-iodopicolinyl alcohol.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
3-Fluoro-5-iodopicolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including antiviral and anticancer agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties
作用機序
The mechanism of action of 3-Fluoro-5-iodopicolinaldehyde is largely dependent on its functional groups and their interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The halogen atoms can also influence the compound’s reactivity and binding affinity through halogen bonding and electronic effects .
類似化合物との比較
Similar Compounds
3-Fluoropyridine: Lacks the iodine atom and aldehyde group, making it less reactive in certain chemical transformations.
5-Iodopicolinaldehyde: Lacks the fluorine atom, which affects its electronic properties and reactivity.
3-Fluoro-5-chloropicolinaldehyde: Similar structure but with chlorine instead of iodine, leading to different reactivity and applications.
Uniqueness
3-Fluoro-5-iodopicolinaldehyde is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
特性
分子式 |
C6H3FINO |
|---|---|
分子量 |
251.00 g/mol |
IUPAC名 |
3-fluoro-5-iodopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3FINO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H |
InChIキー |
ZTFVYLLIXPYEFR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1F)C=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B14852899.png)

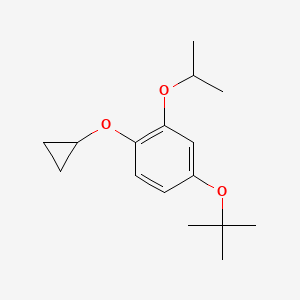
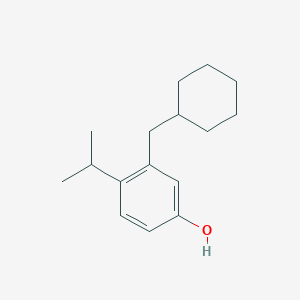
![3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin](/img/structure/B14852941.png)
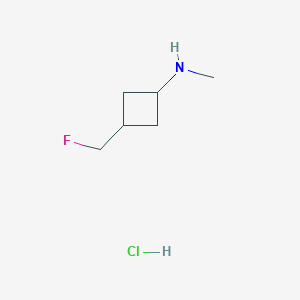
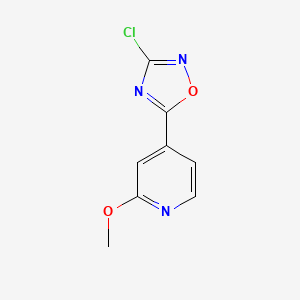
![7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14852955.png)
![(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione](/img/structure/B14852958.png)
